Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Description
Historical Development of Substituted Pyrimidines
The study of pyrimidines began in the late 18th century with the isolation of uric acid (a purine derivative containing a pyrimidine subunit) by Carl Wilhelm Scheele in 1776. However, the first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6-trione), was identified by Brugnatelli in 1818 through nitric acid oxidation of uric acid. Systematic synthesis of pyrimidines emerged in the 19th century, notably with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. Pinner’s 1884 condensation of ethyl acetoacetate with amidines marked a breakthrough, enabling modular substitution patterns and coining the term "pyrimidine".
The 20th century saw Gabriel’s 1900 synthesis of unsubstituted pyrimidine via reduction of 2,4,6-trichloropyrimidine, derived from barbituric acid. Subsequent methodologies, such as the Biginelli reaction for dihydropyrimidinones and Yamamoto’s synthesis of 2,4,6-trisubstituted pyrimidines, expanded access to diverse analogs. These advances laid the groundwork for targeted modifications, including sulfanyl group introductions, to optimize physicochemical and pharmacological properties.
Significance in Medicinal Chemistry and Drug Discovery
Pyrimidines are integral to nucleic acids, but their synthetic analogs have revolutionized therapeutics. Commercial pyrimidine-based drugs include antiviral agents (e.g., zidovudine), antifungals (flucytosine), and anticancer agents (5-fluorouracil). Their versatility stems from:
- Hydrogen-bonding capacity : Mimics endogenous nucleobases for enzyme/receptor targeting.
- Electron-deficient aromaticity : Facilitates π-π stacking and charge-transfer interactions.
- Synthetic tunability : Substituents at positions 2, 4, 5, and 6 modulate bioavailability and target affinity.
For example, thieno[2,3-d]pyrimidines, bioisosteres of adenine, exhibit anticancer and anti-inflammatory activities by inhibiting kinases or modulating purinergic receptors. Similarly, sulfanyl-substituted pyrimidines enhance binding to cysteine-rich active sites, as seen in tyrosine kinase inhibitors.
Table 1: Therapeutic Applications of Pyrimidine-Based Drugs
| Drug Name | Substituents | Therapeutic Use |
|---|---|---|
| Trimethoprim | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl) | Antibacterial |
| Flucytosine | 5-Fluoro-4-aminopyrimidin-2-one | Antifungal |
| Sorafenib | 4-(4-Amino-3-chlorophenyl)sulfanyl | Anticancer (kinase inhibitor) |
Evolution of Sulfanyl-Substituted Pyrimidine Research
Sulfanyl (S-) groups in pyrimidines confer distinct advantages:
- Electron-withdrawing effects : Stabilize charge-transfer complexes.
- Hydrophobic interactions : Enhance membrane permeability.
- Covalent binding potential : React with cysteine residues in enzymes.
Early work focused on thiopurines (e.g., 6-mercaptopurine), but S-substituted pyrimidines gained prominence with discoveries like sorafenib, a 4-sulfanylpyrimidine kinase inhibitor. Modern strategies employ solid-phase synthesis (e.g., resin-bound intermediates for combinatorial libraries) and regioselective S-arylation to optimize substituent placement. Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exemplifies this trend, merging a lipophilic 2,5-dimethylphenylsulfanyl group with a polar ester to balance solubility and target engagement.
Research Objectives and Scope
This article focuses on:
- Synthetic pathways : Evaluating methods for introducing sulfanyl and carboxylate groups into pyrimidine cores.
- Structure-activity relationships : Assessing how substituents influence physicochemical properties (e.g., logP, hydrogen bonding) and bioactivity.
- Therapeutic potential : Identifying plausible targets (e.g., kinases, polymerases) based on analog studies.
By contextualizing this compound within pyrimidine research, we aim to highlight design principles driving innovation in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-25-21(24)17-13-22-19(16-8-6-5-7-9-16)23-20(17)26-18-12-14(2)10-11-15(18)3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFNHTHOPXSFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylthiol with ethyl 2-phenyl-5-pyrimidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is CHNOS, and its molecular weight is approximately 342.43 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Therapeutic Applications
-
Antitumor Activity
- Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that derivatives of pyrimidine compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often overexpressed in cancer cells. This inhibition leads to reduced proliferation of tumor cells and has been linked to enhanced efficacy against various cancer types .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could offer therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl and pyrimidine groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, chloro and trifluoromethyl groups (e.g., ) withdraw electrons, altering reactivity and binding affinity.
- Steric Effects : The 2,5-dimethylphenyl group introduces greater steric hindrance than 4-methylphenyl () or smaller substituents like methylsulfanyl (), which may influence molecular packing or interaction with biological targets.
Substituent Variations at the 2-Position
The 2-position substituent modulates solubility and aromatic interactions:
Key Observations :
- Phenyl vs. Methylsulfanyl : The phenyl group in the target compound increases hydrophobicity compared to methylsulfanyl derivatives (e.g., ), which may limit bioavailability but improve membrane permeability.
Functional Group Modifications at the 5-Position
All compared compounds retain the ethyl carboxylate ester at the 5-position, which balances hydrophobicity and hydrolytic stability. However, substituents elsewhere influence ester reactivity. For example, electron-withdrawing groups at the 4-position (e.g., Cl, CF3 in ) may accelerate ester hydrolysis under basic conditions compared to electron-donating groups (e.g., methyl in ).
Biological Activity
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine ring substituted with ethyl, phenyl, and sulfanyl groups. The unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfanyl and pyrimidine moieties can bind to enzymes and receptors, potentially modulating their activity. This interaction may lead to inhibition or alteration of critical biochemical pathways involved in disease processes.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.
-
Anticancer Properties
- Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies on MCF-7 (breast cancer) and MDA-MB-231 cells revealed IC50 values ranging from 1.75 to 9.46 µM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .
- Neuroprotective Effects
Case Studies
- Anticancer Efficacy
- Safety Profile
- Pharmacokinetics
Data Summary
Q & A
Q. What synthetic routes and optimization strategies are recommended for Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate?
Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For sulfur-containing analogs like this compound, a thiol-substituted intermediate (e.g., 2,5-dimethylbenzenethiol) can react with halogenated pyrimidine precursors under controlled conditions. Optimization strategies include:
- Statistical Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Reaction Path Search Methods: Employ quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and reduce trial-and-error experimentation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups, while inert atmospheres prevent oxidation of sulfur intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer: A multi-technique approach is essential:
Q. What safety protocols are critical during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation from thiols and pyrimidine intermediates .
- Ventilation: Perform reactions in fume hoods to mitigate exposure to volatile sulfur compounds.
- Waste Disposal: Segregate halogenated byproducts and heavy metal catalysts (if used) for specialized treatment .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Answer:
- Multi-Technique Validation: Cross-reference X-ray data with DFT-optimized geometries to resolve ambiguities in bond lengths or angles .
- Dynamic NMR Studies: Variable-temperature H NMR can detect conformational flexibility (e.g., rotation of the sulfanyl group) that static crystallography may miss .
- Synchrotron Radiation: High-resolution X-ray sources improve data accuracy for disordered substituents (e.g., methyl groups in the 2,5-dimethylphenyl moiety) .
Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?
Answer:
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanyl group may act as a nucleophile in cross-coupling reactions .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The phenyl and pyrimidine rings may engage in π-π stacking with aromatic residues .
- MD Simulations: Assess stability in solvent environments (e.g., water, DMSO) to guide formulation studies .
Q. How do substituents (e.g., sulfanyl groups, phenyl rings) influence physicochemical and biological properties?
Answer:
- Electron-Withdrawing Effects: The sulfanyl group (−S−) modulates electron density on the pyrimidine ring, altering redox potentials and acidity of the ester moiety .
- Steric Effects: 2,5-Dimethylphenyl groups introduce steric hindrance, reducing aggregation in solution and improving solubility in non-polar media .
- Bioactivity Trends: Structural analogs with trifluoromethyl or chloro substituents show enhanced antimicrobial activity, suggesting this compound’s potential for structure-activity relationship (SAR) studies .
Q. What methodologies address low yields or byproduct formation during synthesis?
Answer:
- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Catalyst Engineering: Transition-metal catalysts (e.g., Pd/Cu) can suppress side reactions in cross-coupling steps .
- Chromatographic Optimization: Employ preparative HPLC with C18 columns to isolate the target compound from regioisomeric byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
